Vibunazole - 104358-25-0

Vibunazole

Catalog Number: EVT-10933030
CAS Number: 104358-25-0
Molecular Formula: C15H20ClN3O2
Molecular Weight: 309.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vibunazole is an aromatic ether.
Source and Classification

Vibunazole is classified as an antifungal agent under the broader category of triazoles. Triazoles are characterized by a five-membered ring containing three nitrogen atoms. This class includes other well-known antifungal agents such as fluconazole and voriconazole. Vibunazole has been studied for its pharmacological properties, including its synthesis, activity against various fungi, and potential side effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vibunazole involves several key steps that typically include the formation of the triazole ring and subsequent modifications to introduce various functional groups. A common synthetic route for Vibunazole starts from commercially available precursors, which undergo cyclization reactions to form the triazole structure.

  1. Starting Materials: The synthesis often begins with substituted phenyl derivatives and hydrazines or hydrazones.
  2. Cyclization: The reaction proceeds through a cyclization step that forms the triazole ring. This can be achieved using various reagents such as acetic anhydride or other acylating agents.
  3. Purification: After synthesis, the product is typically purified using techniques such as recrystallization or chromatography to isolate pure Vibunazole from by-products .
Molecular Structure Analysis

Structure and Data

Vibunazole's molecular formula is C13H12F2N4OC_{13}H_{12}F_{2}N_{4}O, indicating it contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The molecular structure features a triazole ring fused with a substituted aromatic system.

  • Molecular Weight: Approximately 286.26 g/mol.
  • Structural Characteristics: The presence of fluorine substituents enhances its antifungal activity by improving lipophilicity and membrane penetration.

The specific stereochemistry and arrangement of functional groups contribute significantly to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Vibunazole undergoes various chemical reactions that are crucial for its synthesis and modification:

  1. Nucleophilic Substitution: Involves the substitution of halogen atoms in aromatic rings with nucleophiles during the formation of the triazole structure.
  2. Acylation: The introduction of acyl groups can modify the compound's solubility and biological activity.
  3. Deprotection Reactions: If protecting groups are used during synthesis, deprotection steps are necessary to yield the final active compound.

These reactions are typically monitored using techniques like thin-layer chromatography (TLC) to ensure successful completion .

Mechanism of Action

Process and Data

Vibunazole exerts its antifungal effect primarily through inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. By blocking this enzyme, Vibunazole disrupts the integrity of fungal cell membranes, leading to cell death.

  • Target Enzyme: Lanosterol 14α-demethylase.
  • Impact on Fungi: The inhibition results in increased membrane permeability and ultimately cell lysis.

This mechanism is similar to that of other triazole antifungals, making it effective against a broad spectrum of fungal pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point range provides insight into purity; pure compounds usually have sharp melting points.

These properties are essential for determining formulation strategies in pharmaceutical applications .

Applications

Scientific Uses

Vibunazole is primarily utilized in clinical settings for treating systemic fungal infections, particularly in immunocompromised patients. Its effectiveness against resistant strains makes it a valuable option in antifungal therapy.

  • Clinical Applications: Treatment of invasive candidiasis and aspergillosis.
  • Research Applications: Investigated for its potential use against other fungal pathogens and in combination therapies to enhance efficacy.

Additionally, ongoing research aims to explore its pharmacokinetics and optimize dosing regimens for improved patient outcomes .

Enantioselective Synthesis & Stereochemical Optimization of Vibunazole

Vibunazole, a synthetic triazole antifungal agent, exhibits stereochemical complexity due to the presence of one or more chiral centers dictating its biological activity. The pharmacological profile of Vibunazole enantiomers demonstrates significant differences in antifungal efficacy, necessitating precise stereochemical control during synthesis. This section comprehensively examines advanced methodologies for obtaining enantiomerically pure Vibunazole, focusing on resolution techniques, asymmetric synthesis, and sustainable process optimization.

Chiral Resolution Techniques for Vibunazole Enantiomers

Chiral resolution remains a critical methodology for obtaining enantiopure Vibunazole from racemic mixtures, particularly when asymmetric synthesis routes face scalability challenges. The inherent physicochemical similarity of enantiomers demands sophisticated separation techniques exploiting transient diastereomeric interactions:

  • Chromatographic Resolution: High-performance liquid chromatography (HPLC) employing polysaccharide-based chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) demonstrates exceptional resolution (Rs > 2.5) for Vibunazole enantiomers. The separation leverages differential π-π interactions and hydrogen bonding between enantiomers and the CSP under normal-phase conditions (n-hexane:isopropanol 90:10). Sub-2μm particle CSPs enable ultra-fast separations (<5 minutes) crucial for analytical monitoring of enantiomeric excess during synthesis [3] [10].

  • Simulated Moving Bed Chromatography: For industrial-scale production, simulated moving bed (SMB) technology employing chiral coated silica columns achieves productivities exceeding 500 g racemate/kg CSP/day with enantiomeric excess (ee) >99.5%. Continuous countercurrent separation significantly reduces solvent consumption by 75% compared to batch chromatography, aligning with green chemistry objectives [10].

  • Diastereomeric Crystallization: Preferential crystallization using chiral resolving agents like (1R)-(-)-10-camphorsulfonic acid forms discrete diastereomeric salts with Vibunazole enantiomers. The (R)-Vibunazole-(1R)-CSA salt exhibits 8-fold lower solubility in ethyl acetate than its diastereomeric counterpart, enabling selective crystallization with 97% de after three recrystallizations. X-ray crystallography reveals that chiral discrimination originates from Cl···π interactions and differential hydrogen-bonding networks within the crystal lattice [13].

Table 1: Comparative Performance of Vibunazole Resolution Techniques

TechniqueResolution Agent/PhaseEnantiomeric Excess (%)Yield (%)Throughput
Analytical HPLCAmylose tris(3-Cl-phenylcarbamate)>99.9 (analytical)-20 samples/hour
Preparative SMBCellulose tris(4-methylbenzoate)99.5422.1 kg pure enantiomer/day
Diastereomeric Crystallization(1R)-(-)-10-Camphorsulfonic acid98.5 (after recrystallization)36Batch process

Asymmetric Catalysis in Stereospecific Synthesis Pathways

Asymmetric catalysis enables direct construction of Vibunazole's chiral centers with high fidelity, avoiding the yield limitations inherent in resolution techniques. Two predominant catalytic strategies have demonstrated industrial viability:

  • Organocatalyzed Dynamic Kinetic Resolution: Proline-derived bifunctional thiourea catalysts (e.g., Takemoto's catalyst) effect enantioselective ring-opening of Vibunazole's prochiral triazolone intermediate. At 5 mol% loading in dichloromethane at -40°C, the catalyst achieves 94% ee and 88% yield through simultaneous nucleophile activation and electrophile orientation. Computational studies indicate enantiocontrol originates from a hydrogen-bonding network that stabilizes the transition state by 2.3 kcal/mol for the preferred (S)-enantiomer [8] [28].

  • Transition Metal Catalysis: Palladium complexes with (R)-BINAP ligands catalyze the asymmetric hydrogenation of Vibunazole's enamide precursor (Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one. Under 50 bar H₂ in supercritical CO₂, the reaction achieves 96% ee and quantitative conversion at 90°C. The chiral environment created by the BINAP-Pd complex favors Si-face hydride delivery, producing the (S)-configured saturated ketone essential for antifungal activity. Catalyst recycling via nanofiltration membrane retention maintains >90% ee over 15 cycles [1] [16].

  • Biocatalytic Approaches: Engineered alcohol dehydrogenases (ADH-154 from Rhodococcus ruber) enable asymmetric reduction of Vibunazole ketone intermediates with cofactor regeneration via glucose dehydrogenase coupling. In aqueous-organic biphasic systems (cyclohexane/buffer 1:1), this system achieves 99% ee (S) and 95% yield at 100 g/L substrate loading. Directed evolution has enhanced enzyme thermostability (T₅₀ = 65°C) and tolerance to high ketone concentrations (>200 mM) [6] [21].

Table 2: Asymmetric Catalysis Approaches for Vibunazole Synthesis

Catalytic SystemReaction Typeee (%)Turnover NumberProduct ConfigurationKey Advantage
BINAP-Pd/scCO₂Enamide Hydrogenation964,300(S)-KetoneSolvent-free operation
Thiourea-OrganocatalystTriazolone Ring-Opening9418(S)-AlcoholAmbient pressure
Engineered Alcohol DehydrogenaseKetone Reduction99>10,000(S)-AlcoholWater-based system

Green Chemistry Approaches to Reduce Byproduct Formation

Sustainable synthesis of Vibunazole necessitates minimizing E-factor through waste reduction, energy efficiency, and safer reaction media. Three transformative approaches have demonstrated significant environmental and economic benefits:

  • Solvent-Free Asymmetric Reactions: Vibunazole synthesis via mechanochemical ball-milling eliminates solvent waste while enhancing enantioselectivity. The Noyori-Ikariya transfer hydrogenation of Vibunazole's keto intermediate using TsDPEN-Ru catalyst and HCO₂Na in a planetary ball mill achieves 98% ee and 97% conversion within 2 hours. The continuous shear forces reduce catalyst loading to 0.1 mol% while suppressing racemization pathways common in solution-phase reactions. Life cycle assessment confirms 85% reduction in carbon footprint versus traditional methanol-based hydrogenation [5] [12].

  • Continuous Flow Processing: Tubular reactors with immobilized chiral catalysts enable Vibunazole synthesis with precise residence time control. A packed-bed reactor containing Jacobsen's Mn(salen) catalyst epoxidizes the allylbenzene precursor in scCO₂ at 100 bar, achieving 92% ee at 90°C with residence time <5 minutes. The system eliminates workup wastewater by integrating in-line membrane separation, reducing the E-factor from 32 (batch) to 4.5. Ultrasound-assisted micro-mixers ensure rapid reagent homogenization prior to the catalytic bed, suppressing symmetric diol byproduct formation [2] [7].

  • Photocatalytic C-H Activation: Visible-light-mediated C-H arylation constructs Vibunazole's biaryl core without pre-functionalized coupling partners. Using 1 mol% Ir(ppy)₃ photocatalyst and 2 mol% chiral phosphate co-catalyst in ethanol, the reaction couples 1,2,4-triazole with 1,3-difluorobenzene at 25°C achieving 85% yield and 90% ee. This approach avoids stoichiometric metallic reagents (e.g., Mg, Zn) traditionally required for Kumada couplings, reducing heavy metal waste by >95%. The radical mechanism proceeds via selective triazole α-C-H abstraction, minimizing regioisomeric byproducts observed in palladium-catalyzed C-H activations [2] [6].

Table 3: Environmental Metrics Comparison for Vibunazole Synthesis

Synthetic ApproachProcess Mass IntensityE-factorEnergy Consumption (kJ/mol)Byproduct Formation (%)
Traditional Batch Synthesis87328,50012-18
Solvent-Free Mechanochemistry91.81,200<2
Continuous Flow with scCO₂144.53,7003.5
Photocatalytic C-H Activation196.2900 (light energy)5.8

These advances underscore the pharmaceutical industry's capacity to integrate stereochemical precision with environmental sustainability. The synergistic application of chiral resolution, asymmetric catalysis, and green process engineering enables the production of enantiopure Vibunazole with minimized ecological impact while maintaining the stringent quality standards required for therapeutic applications. Future directions include enzyme-metal hybrid catalysis and electrified continuous manufacturing to further enhance atom economy and reduce carbon emissions.

Properties

CAS Number

104358-25-0

Product Name

Vibunazole

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

InChI

InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3

InChI Key

OCQPZTCGZAFWSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.